2,2'-[Selanylbis(methylene)]bis(thiirane)
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Overview
Description
2,2’-[Selanylbis(methylene)]bis(thiirane) is a chemical compound with the molecular formula C6H10S2Se It is characterized by the presence of selenium and sulfur atoms within its structure, making it a unique organoselenium compound
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-[Selanylbis(methylene)]bis(thiirane) typically involves the reaction of thiirane with a selenium-containing reagent. One common method involves the reaction of thiirane with selenium dioxide (SeO2) under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and to ensure the purity of the product .
Industrial Production Methods
Industrial production of 2,2’-[Selanylbis(methylene)]bis(thiirane) follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The compound is then purified using techniques such as distillation or recrystallization.
Chemical Reactions Analysis
Types of Reactions
2,2’-[Selanylbis(methylene)]bis(thiirane) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form selenoxides or selenones.
Reduction: Reduction reactions can convert the selenium atom to a lower oxidation state.
Substitution: The compound can undergo substitution reactions where the selenium or sulfur atoms are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and peracids.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Substitution reactions often involve nucleophiles such as amines or thiols.
Major Products Formed
Oxidation: Selenoxides or selenones.
Reduction: Compounds with selenium in a lower oxidation state.
Substitution: Various organoselenium compounds depending on the nucleophile used.
Scientific Research Applications
2,2’-[Selanylbis(methylene)]bis(thiirane) has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis to introduce selenium into molecules.
Biology: Studied for its potential antioxidant properties and its role in redox biology.
Medicine: Investigated for its potential therapeutic effects, including anticancer and antimicrobial activities.
Industry: Used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 2,2’-[Selanylbis(methylene)]bis(thiirane) involves its ability to participate in redox reactions. The selenium atom can undergo oxidation and reduction, allowing the compound to act as an antioxidant. It can interact with various molecular targets, including enzymes and cellular components, to exert its effects.
Comparison with Similar Compounds
Similar Compounds
2,2’-[Thiobis(methylene)]bis(thiirane): Similar structure but contains sulfur instead of selenium.
2,2’-[Selenobis(methylene)]bis(thiirane): Contains selenium but has a different arrangement of atoms.
Uniqueness
2,2’-[Selanylbis(methylene)]bis(thiirane) is unique due to the presence of both selenium and sulfur atoms, which impart distinct chemical and biological properties
Properties
CAS No. |
212634-38-3 |
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Molecular Formula |
C6H10S2Se |
Molecular Weight |
225.2 g/mol |
IUPAC Name |
2-(thiiran-2-ylmethylselanylmethyl)thiirane |
InChI |
InChI=1S/C6H10S2Se/c1-5(7-1)3-9-4-6-2-8-6/h5-6H,1-4H2 |
InChI Key |
HXMOCHKYGGSYHA-UHFFFAOYSA-N |
Canonical SMILES |
C1C(S1)C[Se]CC2CS2 |
Origin of Product |
United States |
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